1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
Description
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group at the 5-position and a pyrrolidine-2-carboxamide moiety at the 2-position. The 1,3,4-thiadiazole ring system is known for its electron-deficient nature and bioisosteric properties, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-6(2)9-12-13-10(16-9)14-5-3-4-7(14)8(11)15/h6-7H,3-5H2,1-2H3,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUNWBVRNHFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCCC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where the thiadiazole derivative reacts with a suitable pyrrolidine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Overview
The compound 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a member of the thiadiazole family, which is recognized for its diverse biological activities. This compound has been investigated for its potential applications across various scientific fields, particularly in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties : Studies have suggested that this compound may inhibit inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases. Its mechanism of action likely involves the modulation of specific molecular targets involved in inflammation.
Anticancer Potential : There is growing interest in exploring the anticancer properties of thiadiazole derivatives. Preliminary studies have indicated that this compound may interfere with cancer cell proliferation and induce apoptosis in certain cancer types .
Agricultural Applications
Pesticidal Activity : The compound has been evaluated for its potential use as a pesticide. Its structural features suggest it may disrupt metabolic processes in pests, providing a basis for developing new agricultural chemicals that are effective yet environmentally friendly .
Herbicidal Properties : Similar to its pesticidal applications, there is evidence that thiadiazole derivatives can act as herbicides by inhibiting specific enzymes in plants, thereby controlling weed growth without harming crops .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various thiadiazole derivatives included this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness was attributed to its ability to disrupt cell wall synthesis in bacteria .
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines. The findings revealed a marked reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound. This suggests potential therapeutic applications in managing chronic inflammatory conditions such as arthritis .
Mechanism of Action
The mechanism of action of 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Key Structural Variations and Molecular Properties
The table below compares the target compound with three analogs derived from the evidence:
Analysis of Structural Differences and Implications
Thiadiazole vs. Oxadiazole Cores: The target compound and analogs retain the 1,3,4-thiadiazole core, whereas employs a 1,3,4-oxadiazole.
Substituent Effects :
- Propan-2-yl (Target) vs. Pyridinyl () : The branched alkyl group in the target compound enhances lipophilicity (clogP ~2.1 estimated) compared to the pyridinyl analog’s polar aromatic ring (clogP ~1.3), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- 2-Phenylethyl () : This bulky aromatic substituent increases molecular weight and steric hindrance, likely reducing conformational adaptability compared to the target’s propan-2-yl group.
Carboxamide Modifications: The pyrrolidine-2-carboxamide in the target compound offers a compact, flexible secondary amine for hydrogen bonding, contrasting with ’s rigid xanthene carboxamide, which may restrict binding to planar active sites.
Biological Activity
1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be represented by the following molecular structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₄OS |
| Molecular Weight | 270.37 g/mol |
The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of propan-2-amine with thiocarbohydrazide to form the thiadiazole ring, followed by coupling with pyrrolidine derivative under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiadiazole moiety has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines by targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) and other related pathways .
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound against several cancer cell lines:
Antiproliferative Activity
A study reported that derivatives of thiadiazole exhibited promising antiproliferative activity against human epithelial cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The MTT assay results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Table: Antiproliferative Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 | 8.5 | 10.0 (Doxorubicin) |
| - | HCT-116 | 7.0 | 9.5 (Doxorubicin) |
| - | PC-3 | 6.5 | 8.0 (Doxorubicin) |
Case Studies
In a recent case study involving a series of synthesized thiadiazole derivatives, several compounds demonstrated significant cytotoxic effects against HeLa cells, with some derivatives exhibiting IC50 values as low as 0.37 µM compared to sorafenib at 7.91 µM . Flow cytometry analysis indicated that these compounds induced apoptosis and arrested the cell cycle at the sub-G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
